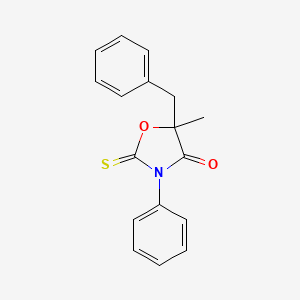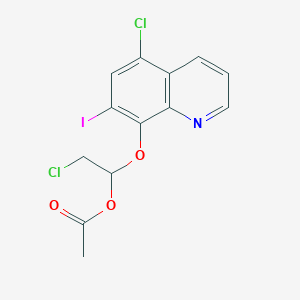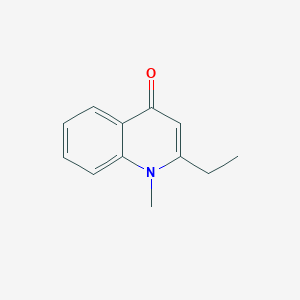![molecular formula C9H7NO4 B12887963 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 7-position, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The use of magnetic nanocatalysts has been explored for the efficient synthesis of oxazole derivatives, providing an eco-friendly and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-7-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2-Hydroxyphenyl)benzo[d]oxazole: Used in the synthesis of fluorescent dyes
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its combination of a hydroxymethyl and carboxylic acid group provides versatility in synthetic chemistry and potential for diverse biological activities .
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7-10-6-3-1-2-5(9(12)13)8(6)14-7/h1-3,11H,4H2,(H,12,13) |
InChI-Schlüssel |
AOQUHQUFPHJJRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


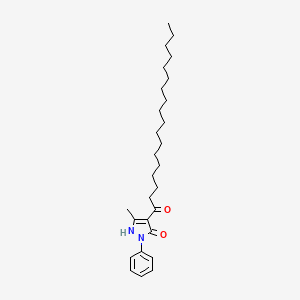
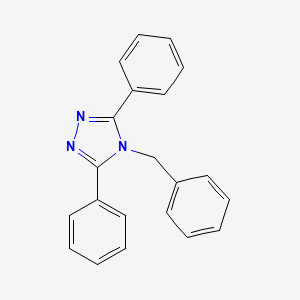
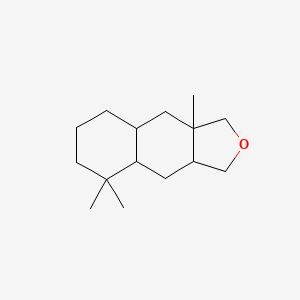

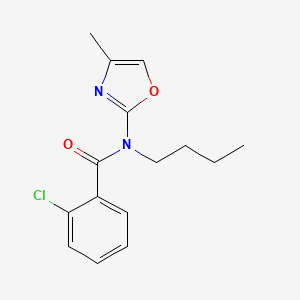
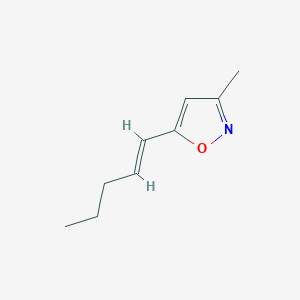
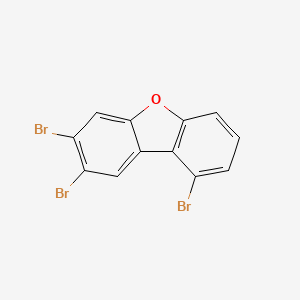
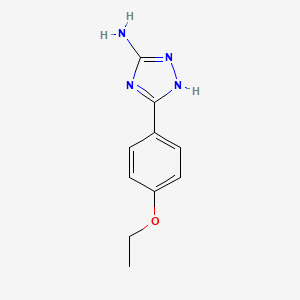
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
